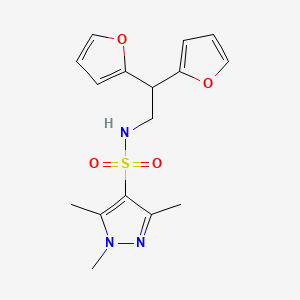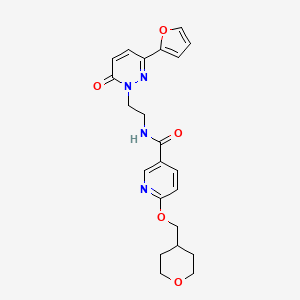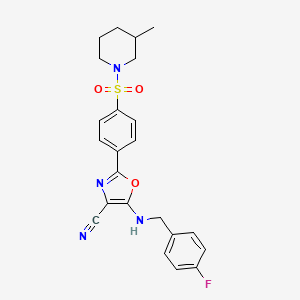
N-(2,2-di(furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds containing furan and sulfonamide groups, like the title compound, is significant for developing novel materials with potential applications in various fields. For example, Asiri et al. (2012) investigated a related compound, highlighting its structural twists and supramolecular chains formed through hydrogen bonding, indicating potential applications in molecular engineering and design Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.
Antibacterial Applications
Research on heterocyclic compounds containing a sulfonamido moiety, similar to the target compound, has shown promising antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. This suggests potential applications of similar compounds in developing new antibacterial agents Azab, Youssef, & El-Bordany, 2013.
Inhibition of Biological Enzymes
Compounds with sulfonamide groups have been researched for their inhibitory effects on various biological enzymes. Büyükkıdan et al. (2017) synthesized a pyrazole-based sulfonamide and its metal complexes, investigating their inhibition on human carbonic anhydrase isoenzymes. Their findings revealed potent inhibitory activities, suggesting applications in treating conditions associated with enzyme dysregulation Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017.
Anticancer and Antiviral Activities
Compounds featuring pyrazole and sulfonamide pharmacophores have been explored for their anticancer and antiviral potentials. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known sulfonamide, and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the versatility of sulfonamide-containing compounds in therapeutic applications Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.
Hybrid Compounds for Broad Biological Activities
The creation of hybrid compounds incorporating sulfonamide groups can lead to a broad spectrum of biological activities. Ghomashi, Ghomashi, Aghaei, & Massah (2022) reviewed advances in designing sulfonamide hybrids, demonstrating their significant potential in pharmacology due to their diverse biological activities Ghomashi, Ghomashi, Aghaei, & Massah, 2022.
作用機序
The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often relevant for drugs or bioactive compounds. Without specific information, it’s hard to predict the mechanism of action for this compound.
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIPUCJZVVVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)

![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)
![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)



![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)


![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)
![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)